molecular formula C10H17BO2 B11911978 (Adamantan-1-yl)boronic acid

(Adamantan-1-yl)boronic acid

Cat. No.: B11911978
M. Wt: 180.05 g/mol
InChI Key: QGVQSUJPMRFLRO-UHFFFAOYSA-N
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Description

(Adamantan-1-yl)boronic acid is an organic compound that features a boronic acid functional group attached to an adamantane moiety. The adamantane structure is a diamondoid hydrocarbon known for its rigidity and stability, while the boronic acid group is characterized by a boron atom bonded to two hydroxyl groups and one carbon atom. This unique combination imparts distinct chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Adamantan-1-yl)boronic acid typically involves the reaction of adamantane derivatives with boronic acid precursors. One common method is the hydroboration of adamantane with borane, followed by oxidation to yield the boronic acid. Another approach involves the direct borylation of adamantane using transition metal catalysts such as palladium or nickel, which facilitates the formation of the carbon-boron bond under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This technique allows for the efficient and controlled production of the compound by continuously feeding reactants through a reactor, optimizing reaction conditions, and minimizing waste. The use of automated systems and advanced catalysts further enhances the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (Adamantan-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Adamantan-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Adamantan-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications. The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

Uniqueness: (Adamantan-1-yl)boronic acid stands out due to the combination of the rigid and stable adamantane structure with the versatile boronic acid group. This unique combination imparts enhanced stability, reactivity, and potential for diverse applications compared to other boronic acids .

Properties

Molecular Formula

C10H17BO2

Molecular Weight

180.05 g/mol

IUPAC Name

1-adamantylboronic acid

InChI

InChI=1S/C10H17BO2/c12-11(13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12-13H,1-6H2

InChI Key

QGVQSUJPMRFLRO-UHFFFAOYSA-N

Canonical SMILES

B(C12CC3CC(C1)CC(C3)C2)(O)O

Origin of Product

United States

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